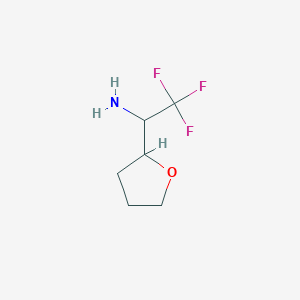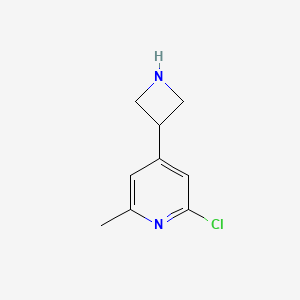
1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethan-1-amine is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an amine group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methoxybenzaldehyde and trifluoromethylbenzene.
Formation of Intermediate: The intermediate compound is formed through a Friedel-Crafts alkylation reaction, where trifluoromethylbenzene reacts with 4-methoxybenzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Amination: Finally, the alcohol is converted to the amine via an amination reaction using reagents such as ammonia or an amine source under suitable conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and conditions such as acidic or basic media.
Reduction: NaBH4, LiAlH4, H2 with catalysts like palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides, and conditions such as reflux or room temperature.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The amine group can form hydrogen bonds or ionic interactions with target proteins, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)ethan-1-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(4-Trifluoromethylphenyl)ethan-1-amine:
1-(4-Methoxy-2-(trifluoromethyl)phenyl)propan-1-amine: Has an additional carbon in the alkyl chain, altering its physical and chemical characteristics.
Uniqueness: 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethan-1-amine is unique due to the combination of the methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C10H12F3NO |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3NO/c1-6(14)8-4-3-7(15-2)5-9(8)10(11,12)13/h3-6H,14H2,1-2H3 |
Clave InChI |
LKNXMSGRPTVZBR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=C(C=C1)OC)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


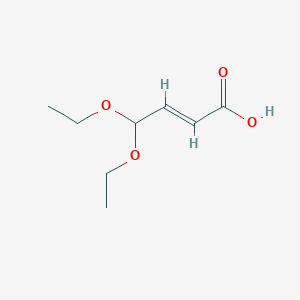
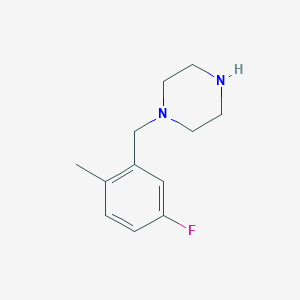
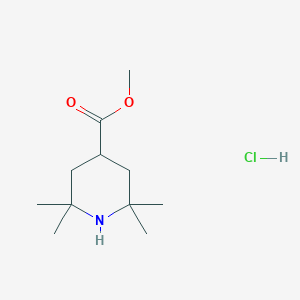

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine](/img/structure/B13534185.png)
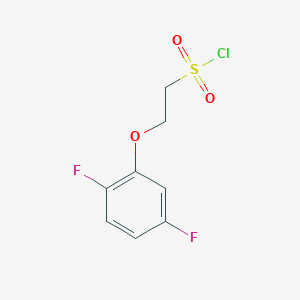
![4-[4-(Methoxymethyl)phenoxy]piperidine](/img/structure/B13534197.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13534203.png)

